Monepantel
Overview
Description
Monepantel, also known as AAD 1566, is an anthelmintic agent approved for the treatment of nematode infections in farm animals . It acts through a nematode-specific nicotinic receptor subtype . It has been intensively studied in recent years for its efficacy against different species and stages of parasites, mode of action, metabolism, pharmacokinetics, toxicity, resistance, and ecotoxicity .
Synthesis Analysis
Monepantel is a new anthelmintic drug from a group of amino-acetonitrile derivatives . After oral administration, it is quickly absorbed into the bloodstream and quickly metabolized to Monepantel sulfone that has a similar efficacy as the parent molecule .
Molecular Structure Analysis
The molecular formula of Monepantel is C20H13F6N3O2S . Its exact mass is 473.06 and its molecular weight is 473.393 .
Scientific Research Applications
Mechanism of Action : Monepantel allosterically activates DEG-3/DES-2 channels of gastrointestinal nematodes, such as Haemonchus contortus, indicating its specific action against nematodes while being tolerable in mammals (Rufener et al., 2010).
Efficacy in Sheep : Monepantel has been shown to be highly effective against various stages of gastrointestinal nematodes in sheep, including those resistant to other anthelmintics. Dose confirmation studies have established its efficacy at a dose rate of 2.5mg/kg body weight (Hosking et al., 2008).
Safety Profile : The safety of Monepantel has been a significant focus. It's well-tolerated in sheep, with no adverse effects related to treatment, even in reproductive safety studies in rams and ewes (Malikides et al., 2009).
Metabolism and Pharmacokinetics : Studies have looked into the metabolic pathways of Monepantel in sheep and its target parasite, Haemonchus contortus. Monepantel undergoes various metabolic transformations, indicating differences in metabolism between the host and the parasite (Stuchlíková et al., 2014).
Potential Anticancer Properties : Interestingly, Monepantel has been evaluated for its potential as an anticancer agent, specifically in the context of ovarian cancer. This indicates a possible broader application of Monepantel beyond its anthelmintic use (Bahrami et al., 2014).
Efficacy in Field Studies : Large-scale field studies have confirmed the efficacy of Monepantel in controlling gastrointestinal nematodes in sheep, reinforcing its role as a valuable tool in managing anthelmintic resistance (Hosking et al., 2009).
Future Directions
Monepantel is currently under clinical development for the treatment of Amyotrophic Lateral Sclerosis (ALS) and Motor Neuron Disease (MND) . If the pre-investigational new drug meeting goes well, the company intends to file a request to open a Phase 2/3 clinical trial of Monepantel in ALS/MND patients by mid-year .
properties
IUPAC Name |
N-[(2S)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTERNLDOAPYGJD-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F6N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monepantel | |
CAS RN |
887148-69-8 | |
Record name | Monepantel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887148-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monepantel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887148698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MONEPANTEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82MA79VJ33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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